(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a methyl group and a 4-methylphenyl group attached to an indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-methylindole-2,3-dione with 4-methylaniline under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinones, amines, and various substituted indole derivatives .
Scientific Research Applications
(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
- (3Z)-4-(4-Methylphenyl)-3-pentenoic acid
- (3Z)-5-bromo-3-[(4-methylphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one
Uniqueness
(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
16851-98-2 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O/c1-10-3-6-12(7-4-10)17-15-13-9-11(2)5-8-14(13)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
IWYBNHMNMZRIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)C)NC2=O |
Origin of Product |
United States |
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